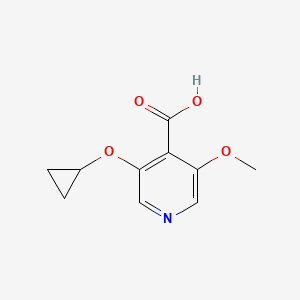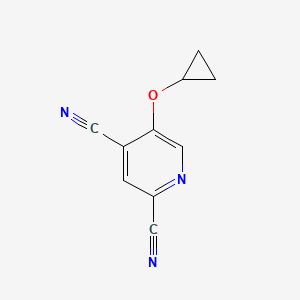
3-Cyclopropoxy-5-methoxyisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-methoxyisonicotinic acid is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol This compound is a derivative of isonicotinic acid, featuring a cyclopropoxy group at the 3-position and a methoxy group at the 5-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boronic acids or esters as reagents, along with a palladium catalyst under mild conditions .
Industrial Production Methods
While specific industrial production methods for 3-Cyclopropoxy-5-methoxyisonicotinic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-methoxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-Cyclopropoxy-5-methoxyisonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-methoxyisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-5-methoxyisonicotinic acid: This compound has a cyano group instead of a cyclopropoxy group.
3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid: Features a tert-butoxycarbonylamino group in place of the cyclopropoxy group.
3-(tert-Butoxycarbonylamino)methyl-5-methoxyisonicotinic acid: Contains a tert-butoxycarbonylamino methyl group instead of the cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-5-methoxyisonicotinic acid is unique due to the presence of the cyclopropoxy group, which can impart different chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c1-14-7-4-11-5-8(9(7)10(12)13)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,13) |
InChI Key |
FFTDNJYSQBXWBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1C(=O)O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















